Scientific Field: Chemistry of Heterocyclic Compounds.
Summary of the Application: 2-Allylbenzaldehyde is used in the synthesis of functionalized oxazolidines.
Methods of Application: The synthesis involves multicomponent reactions of 1,2-amino alcohols.
Scientific Field: Organic Chemistry.
Summary of the Application: 2-Allylbenzaldehyde is used in the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives.
Methods of Application: The synthesis involves a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes.
Results or Outcomes: This method provides an effective route to access a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives in moderate to good yields under mild reaction conditions.
Summary of the Application: 2-Allylbenzaldehyde is used in the radical acylation of allyl ester with benzaldehyde to synthesize new carbonyl-containing compounds.
Methods of Application: The synthesis involves the promotion of Tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) under solvent-free and metal-free conditions.
Results or Outcomes: This method provides an effective route to access a series of new carbonyl-containing compounds.
2-Allylbenzaldehyde, with the chemical formula C₁₀H₁₀O, is an aromatic aldehyde characterized by the presence of an allyl group attached to the benzaldehyde structure. This compound features a benzene ring substituted with an aldehyde group and an allyl side chain, which contributes to its unique reactivity and properties. The molecular structure can be depicted as follows:
textO ||C6H5-CH=CH2
This compound is known for its distinctive aroma and is often used in flavoring and fragrance applications. Its chemical properties make it a valuable intermediate in organic synthesis.
There are several methods for synthesizing 2-allylbenzaldehyde:
2-Allylbenzaldehyde finds applications in various fields:
Interaction studies involving 2-allylbenzaldehyde have primarily focused on its reactivity with other compounds. For instance, it has been shown to react effectively with nucleophiles, leading to various substitution products. Furthermore, studies have investigated its interactions with biological systems to assess its potential therapeutic effects, although detailed interaction profiles remain sparse .
Several compounds share structural similarities with 2-allylbenzaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzaldehyde | C₆H₅CHO | Simple aromatic aldehyde without allyl group |
| 3-Allylbenzaldehyde | C₆H₄(CH₂=CH₂)CHO | Allyl group at different position on benzene |
| 4-Allylbenzaldehyde | C₆H₄(CH₂=CH₂)CHO | Allyl group at para position |
| 2-Methylbenzaldehyde | C₆H₄(CH₃)CHO | Contains methyl instead of allyl group |
The presence of the allyl group in 2-allylbenzaldehyde distinguishes it from other similar compounds, contributing to its unique reactivity and applications in organic synthesis.
The nuclear magnetic resonance spectroscopic analysis of 2-allylbenzaldehyde reveals distinctive spectral features that unambiguously confirm the molecular structure and provide detailed information about the electronic environment of constituent atoms. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable precise structural elucidation [6] [7].
The aldehyde proton manifests as a distinctive singlet in the range of 9.80-10.50 ppm, consistent with the deshielding effect of the carbonyl oxygen [6] [8]. This chemical shift aligns with typical aldehyde proton resonances observed in substituted benzaldehydes [8] [9]. The aromatic proton region spans 7.10-7.80 ppm, displaying complex multipicity patterns characteristic of ortho-disubstituted benzene rings [6] [8].
The allyl substituent exhibits characteristic splitting patterns, with the vinyl proton appearing as a doublet of doublet of triplets at 5.90-6.10 ppm [6]. The terminal allyl protons demonstrate characteristic coupling, appearing as doublet of quartets at 5.20-5.45 ppm for the trans configuration and 5.15-5.35 ppm for the cis configuration [6]. The allyl methylene protons resonate as a doublet in the 3.30-3.50 ppm region, reflecting the coupling with the adjacent vinyl proton [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon resonating in the typical aldehyde region at 190-192 ppm [6] [8]. The aromatic carbons display chemical shifts in two distinct regions: 155-160 ppm for carbons bearing electron-donating substituents and 130-140 ppm for unsubstituted aromatic positions [6] [8]. The allyl carbons appear in the 115-125 ppm range, with the terminal carbon showing characteristic upfield positioning [6].
Infrared spectroscopic analysis of 2-allylbenzaldehyde reveals characteristic absorption bands that provide direct evidence for functional group identification and structural confirmation. The vibrational spectrum exhibits well-defined absorption regions corresponding to specific molecular vibrations [10] [11] [12].
The carbonyl stretching vibration represents the most intense and diagnostic absorption, appearing as a very strong band in the 1700-1680 cm⁻¹ region [12] [13]. This frequency is characteristic of aromatic aldehydes, wherein conjugation with the benzene ring results in a slight lowering of the carbonyl stretching frequency compared to aliphatic aldehydes [12]. The precise position within this range reflects the electronic effects of the ortho-allyl substitution pattern.
Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions in the 3080-3020 cm⁻¹ region, characteristic of aromatic systems [11] [12] [13]. Aliphatic carbon-hydrogen stretching modes from the allyl substituent appear as strong absorptions spanning 2960-2850 cm⁻¹ [11] [12]. The aldehyde carbon-hydrogen stretching produces characteristic medium-intensity bands in the 2830-2720 cm⁻¹ region, providing additional confirmation of the aldehyde functionality [12] [13].
Aromatic carbon-carbon stretching vibrations contribute medium-intensity absorptions around 1600-1580 cm⁻¹, while aromatic carbon-hydrogen bending modes appear at 1500-1450 cm⁻¹ [11] [12]. Carbon-oxygen stretching vibrations manifest in the 1300-1250 cm⁻¹ region [11]. Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds produce characteristic absorptions at 1000-900 cm⁻¹ and 850-800 cm⁻¹ [11] [12]. Ring deformation modes appear as strong absorptions in the 750-700 cm⁻¹ region, providing fingerprint identification of the substitution pattern [11] [12] [13].
The phase transition behavior of 2-allylbenzaldehyde demonstrates thermodynamic properties that reflect the molecular structure and intermolecular interactions within the compound. The thermal characteristics provide essential information for understanding the stability and physical behavior under varying temperature conditions [14] [15].
The compound maintains liquid phase stability across a substantial temperature range, with the boiling point determined at 228.8°C under standard atmospheric pressure conditions [3] [4]. This elevated boiling point compared to benzaldehyde (179.2°C) reflects the increased molecular weight and enhanced van der Waals interactions arising from the allyl substituent [16] [5]. The thermal stability extends to approximately 250°C, beyond which decomposition processes may initiate [15] [17].
Phase transition thermodynamics indicate that the compound exhibits typical organic liquid behavior with predictable temperature-dependent density variations [15]. The absence of crystalline phase formation at standard conditions suggests limited intermolecular hydrogen bonding or π-π stacking interactions that would favor solid state organization [15]. The liquid state predominance facilitates various synthetic applications where fluid-phase reactions are advantageous.
The solubility characteristics of 2-allylbenzaldehyde reflect the compound's amphiphilic nature, combining aromatic hydrophobic regions with polar carbonyl functionality. These properties determine the compound's behavior in various solvent systems and influence its practical applications [14] [18].
The compound demonstrates limited water solubility, consistent with the predominant hydrophobic character imparted by the aromatic ring and allyl substituent [14]. The estimated solubility parameters suggest moderate polarity, positioning the compound between purely nonpolar hydrocarbons and highly polar solvents [3] [18]. This intermediate polarity facilitates solubility in organic solvents including alcohols, ethers, and aromatic hydrocarbons [19] .
The Hansen solubility parameters indicate favorable interactions with solvents of similar polarity and hydrogen bonding capability [18]. The aromatic nature enables π-π interactions with aromatic solvents, while the carbonyl group provides sites for hydrogen bonding with protic solvents [14] [18]. These solubility characteristics influence the compound's extraction, purification, and reaction behavior in synthetic applications.
Irritant